molecular formula C24H30O8 B1671535 艾草素 CAS No. 24192-64-1

艾草素

货号: B1671535
CAS 编号: 24192-64-1
分子量: 446.5 g/mol
InChI 键: HRLFUIXSXUASEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epiyangambin is a naturally occurring lignan found in the tree Ocotea fasciculata, native to the Atlantic forests of northeastern Brazil. This compound is known for its various biological activities, including its leishmanicidal and immunomodulatory effects . Epiyangambin has been widely used in traditional medicine and has gained attention for its potential therapeutic applications.

科学研究应用

Epiyangambin has a wide range of scientific research applications, including:

    Chemistry: Epiyangambin is used as a starting material for the synthesis of various bioactive compounds.

    Biology: In biological research, epiyangambin is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Epiyangambin has been investigated for its potential use in treating diseases such as leishmaniasis, cancer, and cardiovascular disorders.

    Industry: In the industrial sector, epiyangambin is used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

Target of Action

Epiyangambin primarily targets the Platelet Activating Factor Receptor (PAF) . PAF is a potent phospholipid mediator involved in various physiological processes, including inflammation and platelet aggregation . Epiyangambin acts as a competitive antagonist of PAF .

Mode of Action

Epiyangambin interacts with the PAF receptor in a competitive manner, inhibiting PAF-induced platelet aggregation . This means that Epiyangambin binds to the PAF receptor, preventing PAF from exerting its effects .

Biochemical Pathways

The primary biochemical pathway affected by Epiyangambin is the PAF signaling pathway . By inhibiting PAF-induced platelet aggregation, Epiyangambin can modulate the inflammatory response . It has been found to lower the production of inflammatory mediators such as NO, PGE 2, IL-6, and TNF-α .

Pharmacokinetics

Its ability to inhibit paf-induced platelet aggregation both in vitro and in vivo suggests that it has bioavailability and can reach its target in the body .

Result of Action

Epiyangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . These results indicate that Epiyangambin has potential therapeutic applications in the treatment of diseases such as leishmaniasis and colon cancer .

Action Environment

The action of Epiyangambin can be influenced by the environment in which it is present. For instance, the production and pattern of lignans like Epiyangambin were found to be dependent on the origin of the plant material and the plant organ

生化分析

Biochemical Properties

Epiyangambin interacts with the platelet-activating factor receptor (PAF), a protein involved in various biochemical reactions . It inhibits PAF-induced platelet aggregation in a dose-dependent manner, indicating a competitive antagonism . This means that Epiyangambin and PAF compete for the same binding site on the PAF receptor .

Cellular Effects

Epiyangambin has been shown to have effects on various types of cells. For instance, it inhibits the growth of human colon cancer cells (SW480 cells) in a dose-dependent manner . In addition, it has been found to reduce the intracellular viability of Leishmania species, a type of parasite, in a concentration-dependent manner .

Molecular Mechanism

Epiyangambin exerts its effects at the molecular level primarily through its interaction with the PAF receptor. By binding to this receptor, it prevents PAF from activating the receptor, thereby inhibiting the biochemical reactions that would normally follow PAF receptor activation .

Temporal Effects in Laboratory Settings

The effects of Epiyangambin have been observed over time in laboratory settings. For example, it has been shown to inhibit the growth of SW480 cells in a dose-dependent manner over a 24-hour period

Dosage Effects in Animal Models

In animal models, Epiyangambin has been shown to significantly inhibit PAF-induced thrombocytopenia in rats when administered at a dose of 20 mg/kg

Metabolic Pathways

Given its role as a PAF receptor antagonist, it is likely involved in the metabolic pathways related to platelet activation and aggregation

准备方法

Synthetic Routes and Reaction Conditions: Epiyangambin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from plant materials. Chemical synthesis of epiyangambin involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts .

Industrial Production Methods: Industrial production of epiyangambin involves large-scale extraction from plant sources, followed by purification processes to obtain the pure compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to achieve high purity levels .

化学反应分析

Types of Reactions: Epiyangambin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of epiyangambin include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of epiyangambin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

相似化合物的比较

属性

IUPAC Name

3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868888
Record name 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-64-1, 80780-43-4
Record name NSC172767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC83441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiyangambin
Reactant of Route 2
Epiyangambin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Epiyangambin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Epiyangambin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Epiyangambin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Epiyangambin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。